molecular formula C10H5F2NO3 B1420366 3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid CAS No. 901926-86-1

3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid

Cat. No. B1420366
M. Wt: 225.15 g/mol
InChI Key: CORJOVLCLCEXNX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes the study of properties like melting point, boiling point, solubility, density, refractive index, and spectral properties. It can also include the compound’s stability and reactivity.


Scientific Research Applications

Synthesis and Chemical Applications

3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid and its derivatives have been explored in various synthetic and chemical applications. These compounds serve as critical intermediates in the synthesis of macrolides, triazole-based scaffolds, and pseudopeptides, demonstrating the versatility and utility of oxazole derivatives in medicinal chemistry and material science.

  • Macrolide Synthesis : Oxazoles, akin to 3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid, are used as activated carboxylates in the synthesis of complex macrolides, showcasing their role in the construction of cyclic and acyclic macrolides through photooxygenation and nucleophilic attack mechanisms (Wasserman, Gambale, & Pulwer, 1981).

  • Triazole-Based Scaffolds : The compound's utility extends to the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are foundational for creating triazole-based scaffolds. These scaffolds are instrumental in developing peptidomimetics and biologically active compounds, highlighting the compound's contribution to expanding the diversity of bioactive molecules (Ferrini et al., 2015).

  • Pseudopeptide Synthesis : 3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid derivatives have been utilized in the preparation of difluorinated pseudopeptides. This illustrates the compound's role in introducing fluorine atoms into pseudopeptides, thereby modifying their physical and biological properties (Gouge, Jubault, & Quirion, 2004).

Catalysis and Chemical Transformations

The compound's derivatives also find applications in catalysis and chemical transformations, showcasing their ability to facilitate or undergo various chemical reactions.

  • Regioselective Cross-Coupling : The carboxylic acid moiety in similar compounds acts as a directing group in cross-coupling reactions, enabling regioselective synthesis of nicotinic acids and triazoles. This highlights the strategic use of such oxazole derivatives in achieving precision in chemical synthesis (Houpis et al., 2010).

  • Deoxyfluorination Reactions : Derivatives of 3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid are employed in deoxyfluorination reactions to obtain acyl fluorides, showcasing the compound's utility in introducing fluorine atoms into organic molecules, which is crucial for modifying the reactivity and properties of these molecules (Wang et al., 2021).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(2,5-difluorophenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-5-1-2-7(12)6(3-5)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORJOVLCLCEXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=NOC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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